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Compound of Interest

(2R)-2-(4-Chlorophenyl)-4-
Compound Name:

methylmorpholine
CAS No.: 920802-36-4
Cat. No.: B12618173

Get Quote

An In-Depth Technical Guide to (2R)-2-(4-
Chlorophenyl)-4-methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Chirality in Morpholine
Scaffolds

(2R)-2-(4-Chlorophenyl)-4-methylmorpholine represents a specific stereoisomer of the 2-
aryl-4-alkylmorpholine chemical class. The morpholine ring is a privileged scaffold in medicinal
chemistry, frequently incorporated into drug candidates to enhance physicochemical properties
such as aqueous solubility and metabolic stability.[1] The introduction of a chiral center, as
seen in the topic compound, adds a layer of complexity and specificity that is crucial in modern
drug design, as different enantiomers of a chiral drug can exhibit significantly different
biological activities and safety profiles.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12618173#bc-rfq
https://www.benchchem.com/product/b12618173/docs?utm_src=pdf-body#2r-2-4-chlorophenyl-4-methylmorpholine-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b3032904
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12618173?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

While a dedicated CAS number for the (2R) enantiomer is not readily available in public
databases, this is not uncommon for specific sterecisomers that may be synthesized for
research purposes. The compound is defined by its stereochemistry, which dictates its three-
dimensional arrangement and, consequently, its interaction with biological targets. This guide
will provide a comprehensive overview of its chemical identity, a plausible enantioselective
synthesis, and its potential applications in drug discovery, drawing upon established
methodologies for chiral morpholine synthesis.

Chemical Identity and Physicochemical Properties

While specific data for the (2R) enantiomer is not available, we can characterize the parent
compound, 2-(4-Chlorophenyl)-4-methylmorpholine. The "(2R)" designation specifies the
absolute configuration at the chiral carbon atom at position 2 of the morpholine ring.

Identifier Value Source

(2R)-2-(4-chlorophenyl)-4-

IUPAC Name ,
methylmorpholine

Molecular Formula C11H14CINO [2]

Molecular Weight 211.69 g/mol [2]

Canonical SMILES CN1CCOC(C1)c2ccce(Clyec2 [2]
INChl=1S/C11H14CINO/c1-13-
5-4-14-11(8-13)9-2-6-10(12)7-

InChl
3-9/h2-3,6-7,11H,4-
5,8H2,1H3/t11-/m0/s1
LKRMGIFWZXHLGL-

InChlKey

VIFPVTCFSA-N

Note: The SMILES and InChl provided are for the general structure; the specific
stereochemistry is denoted by the "(2R)" prefix in the name and the "/t11-/m0/s1" layer in the
InChl for the (R)-enantiomer.

The physicochemical properties of morpholine derivatives are key to their utility in drug
development. The morpholine moiety generally confers improved water solubility and metabolic
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stability.[1] The 4-chlorophenyl group introduces lipophilicity and a halogen atom that can
participate in halogen bonding, a significant non-covalent interaction that can enhance binding
affinity to protein targets.[1]

Enantioselective Synthesis: A Strategic Approach

The synthesis of enantiomerically pure morpholines is a critical challenge in medicinal
chemistry. Several strategies have been developed for the asymmetric synthesis of chiral
morpholines, often involving the use of chiral catalysts or starting from a chiral pool. Below is a
detailed, plausible experimental protocol for the synthesis of (2R)-2-(4-Chlorophenyl)-4-
methylmorpholine, based on established methodologies for the synthesis of 2-aryl
morpholines.[3][4]

The overall synthetic strategy involves the creation of a chiral epoxide, followed by ring-
opening with an appropriate amine and subsequent cyclization and N-alkylation.

Step 1: Asymmetric Epoxidation Step 2: Ring Opening Step 3: Cyclization Step 4: N-Methylation

Sharpless Asymmetric Intramolecular Reductive Amination
uuuuuuuuuuu 5-(4-C| (R)-1-(4-Cl lization (e.g., Mitsunobu) \-2-(4-Cl
> R)-2-4 | (2-hydroxyethylamino)ethanol | (R)-2:(4

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine.

Step-by-Step Experimental Protocol

Step 1: Asymmetric Epoxidation of 4-Chlorostyrene

o Rationale: The Sharpless asymmetric epoxidation is a reliable method for generating chiral
epoxides from prochiral allylic alcohols. To apply this to 4-chlorostyrene, it would first be
converted to the corresponding allylic alcohol. A more direct approach for non-allylic olefins
is the Jacobsen-Katsuki epoxidation.
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e Protocol (Jacobsen-Katsuki Epoxidation):

o To a stirred solution of 4-chlorostyrene (1 equivalent) in a suitable solvent such as
dichloromethane at 0 °C, add a catalytic amount of a chiral manganese(lll)-salen complex
(e.g., (R,R)-Jacobsen's catalyst).

o Add a stoichiometric oxidant, such as m-chloroperoxybenzoic acid (m-CPBA) or sodium
hypochlorite (bleach) with a phase-transfer catalyst, portion-wise to the reaction mixture.

o Monitor the reaction by thin-layer chromatography (TLC) until the starting material is
consumed.

o Upon completion, quench the reaction and purify the crude product by column
chromatography to yield (R)-2-(4-chlorophenyl)oxirane.

Step 2: Ring-Opening of the Chiral Epoxide

» Rationale: The epoxide is opened by a nucleophilic attack of an amine. Using 2-
aminoethanol provides the necessary hydroxyl group for the subsequent cyclization.

e Protocol:

o Dissolve (R)-2-(4-chlorophenyl)oxirane (1 equivalent) in a polar solvent like isopropanol or
water.

o Add an excess of 2-aminoethanol (e.g., 3-5 equivalents) to the solution.
o Heat the reaction mixture to reflux and monitor by TLC.

o After the reaction is complete, cool the mixture and remove the excess 2-aminoethanol
and solvent under reduced pressure. The resulting crude (R)-1-(4-chlorophenyl)-2-(2-
hydroxyethylamino)ethanol can be used in the next step without further purification.

Step 3: Intramolecular Cyclization to Form the Morpholine Ring

» Rationale: The amino alcohol intermediate is cyclized to form the morpholine ring. The
Mitsunobu reaction is a common and effective method for this transformation.
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e Protocol (Mitsunobu Reaction):

o Dissolve the crude (R)-1-(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol (1 equivalent)
and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) and cool to 0
°C.

o Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)
(1.5 equivalents) in THF dropwise to the reaction mixture.

o Allow the reaction to warm to room temperature and stir overnight.

o Quench the reaction with water and extract the product with a suitable organic solvent
(e.g., ethyl acetate).

o Purify the crude product by column chromatography to obtain (2R)-2-(4-
chlorophenyl)morpholine.

Step 4: N-Methylation

o Rationale: The final step is the methylation of the secondary amine of the morpholine ring.
The Eschweiler-Clarke reaction is a classic and efficient method for this transformation.

o Protocol (Eschweiler-Clarke Reaction):

o To a solution of (2R)-2-(4-chlorophenyl)morpholine (1 equivalent) in formic acid (excess),
add aqueous formaldehyde (excess).

o Heat the reaction mixture to reflux for several hours until the reaction is complete
(monitored by TLC).

o Cool the reaction mixture and make it basic by the addition of a saturated sodium
bicarbonate solution.

o Extract the product with an organic solvent, dry the organic layer over anhydrous sodium
sulfate, and concentrate under reduced pressure.

o Purify the final product, (2R)-2-(4-Chlorophenyl)-4-methylmorpholine, by column
chromatography or distillation.
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Potential Applications in Drug Discovery and
Research

The morpholine scaffold is a key component in a wide range of biologically active compounds,
including those targeting the central nervous system (CNS).[5] The specific stereochemistry of
chiral morpholine derivatives can be critical for their pharmacological activity.

o CNS-Active Agents: Many morpholine-containing compounds are being investigated for their
effects on CNS targets, such as receptors involved in mood disorders and pain.[5] The well-
balanced lipophilic-hydrophilic profile of the morpholine ring can improve a compound's
ability to cross the blood-brain barrier.[5]

e Enzyme Inhibitors: Chiral morpholines have been incorporated into molecules designed as
enzyme inhibitors, for example, in the context of anticancer drug discovery.[5]

» Receptor Antagonists: The 2-aryl-morpholine structure is found in compounds that act as
antagonists for various receptors. The specific stereochemistry often dictates the binding
affinity and selectivity for the target receptor.

The (2R)-2-(4-Chlorophenyl)-4-methylmorpholine, as a specific enantiomer, would be a
valuable tool for structure-activity relationship (SAR) studies to probe the chiral recognition of
biological targets. Its synthesis and biological evaluation would contribute to a deeper
understanding of how stereochemistry influences the pharmacological profile of this important
class of compounds.

Conclusion

(2R)-2-(4-Chlorophenyl)-4-methylmorpholine is a chiral molecule with significant potential in
medicinal chemistry and drug discovery. While a specific CAS number may not be readily
available, its identity is clearly defined by its stereochemistry. The enantioselective synthesis of
this compound is achievable through established synthetic methodologies, allowing for its
preparation and subsequent investigation. The study of such specific enantiomers is crucial for
the development of safer and more effective drugs, as it allows for the isolation of the desired
therapeutic activity while minimizing potential off-target effects associated with other
stereoisomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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